1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide
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Overview
Description
1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its unique structure, which includes a phenanthroline core substituted with a 2-(4-methoxyphenyl)-2-oxoethyl group and a bromide counterion. The phenanthroline core is a planar, aromatic system that can coordinate with metal ions, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide typically involves the following steps:
Formation of the Phenanthroline Core: The phenanthroline core can be synthesized via two successive Skraup reactions of glycerol with o-phenylenediamine, catalyzed by sulfuric acid and an oxidizing agent such as aqueous arsenic acid or nitrobenzene.
Substitution Reaction: The phenanthroline core is then reacted with 2-(4-methoxyphenyl)-2-oxoethyl bromide under basic conditions to introduce the 2-(4-methoxyphenyl)-2-oxoethyl group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed on the phenanthroline core, typically using reducing agents such as sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Peroxomonosulfate ion in acidic aqueous solution.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles in polar solvents.
Major Products
Oxidation: N-oxides of 1,10-phenanthroline.
Reduction: Reduced forms of the phenanthroline core.
Substitution: Substituted phenanthroline derivatives.
Scientific Research Applications
1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide involves its ability to coordinate with metal ions through the nitrogen atoms in the phenanthroline core. This coordination can inhibit metalloenzymes by chelating the metal ions required for their activity . Additionally, the compound’s planar structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound, known for its strong metal ion coordination properties.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but a different structure.
Ferroin: A well-studied complex of 1,10-phenanthroline with iron(II), used as a redox indicator.
Uniqueness
1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide is unique due to the presence of the 2-(4-methoxyphenyl)-2-oxoethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to intercalate with DNA and modify its coordination properties with metal ions, making it a versatile compound for various applications .
Properties
CAS No. |
468084-10-8 |
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Molecular Formula |
C21H17BrN2O2 |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-(1,10-phenanthrolin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C21H17N2O2.BrH/c1-25-18-10-8-15(9-11-18)19(24)14-23-13-3-5-17-7-6-16-4-2-12-22-20(16)21(17)23;/h2-13H,14H2,1H3;1H/q+1;/p-1 |
InChI Key |
WCBRDSZJQODCRM-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=C2C4=C(C=CC=N4)C=C3.[Br-] |
Origin of Product |
United States |
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